4-Aminopyrimidin-5-ol

Vue d'ensemble

Description

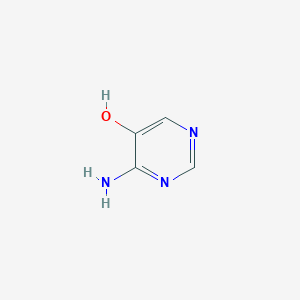

4-Aminopyrimidin-5-ol (CAS: 52601-89-5) is a pyrimidine derivative with the molecular formula C₄H₅N₃O and a molecular weight of 111.1 g/mol. It is a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Key properties include:

- Solubility: Requires optimization in solvents like DMSO for stock solutions (25 µL, 10 mM).

- Storage: Stable at 2–8°C in moisture-free, light-protected containers. Stock solutions stored at -80°C retain integrity for 6 months .

- Synthesis: A scalable three-step process was developed to replace earlier hazardous methods, achieving an 8-fold yield improvement and eliminating chromatographic separations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrimidin-5-ol typically involves multi-step organic reactions. One common method includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another approach involves the reaction of chloro-methyl-amino-pyridine with potassium hydroxide in methanol under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The process often includes the use of advanced organic synthesis methods and purification techniques to obtain the desired compound with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminopyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert it into different amino derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and amino derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

4-Aminopyrimidin-5-ol serves as an important intermediate in the synthesis of more complex organic compounds and heterocycles. Its unique substitution pattern allows for the development of various derivatives that can exhibit distinct chemical properties.

Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 2-Aminopyrimidin-4-one | Antiviral and antitumor activities |

| 4-Aminopyridine | Research tool for potassium channels; MS therapy |

| 4-Aminopyrimidine-5-carbaldehyde | Precursor for synthesizing fused pyrimidines |

Biological Applications

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, particularly non-small cell lung cancer. It inhibits mutations in the epidermal growth factor receptor (EGFR) and shows activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α). These properties suggest its potential utility in treating inflammatory diseases .

Antimicrobial Activity

this compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial growth could lead to novel treatments for infectious diseases.

Case Studies

Case Study 1: Cancer Cell Line Studies

A study focusing on the effects of this compound on cancer cell lines such as HEP-G2 revealed a significant reduction in cell viability at higher concentrations. This suggests its potential as a chemotherapeutic agent.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups, highlighting its efficacy as an anti-inflammatory agent .

Mécanisme D'action

The mechanism of action of 4-Aminopyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound may also interact with microbial cell membranes, leading to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazole Analogs: 4-Aminopyrazol-5-ols

- Structural Differences : Pyrazole ring (two adjacent nitrogen atoms) vs. pyrimidine (1,3-diazine).

- Applications : Antioxidant activity via ABTS radical scavenging assays, with fluorinated derivatives (e.g., trifluoromethyl, pentafluoroethyl) showing enhanced bioactivity .

- Synthesis : Multi-step routes involving NMR-confirmed intermediates (¹H, ¹³C, ¹⁹F) and IR spectroscopy .

| Property | 4-Aminopyrimidin-5-ol | 4-Aminopyrazol-5-ols |

|---|---|---|

| Core Structure | Pyrimidine | Pyrazole |

| Key Functional Groups | -NH₂, -OH | -NH₂, -OH, -CF₃ (fluorinated) |

| Molecular Weight (g/mol) | 111.1 | ~200–250 (fluorinated derivatives) |

| Bioactivity | Intermediate | Antioxidant (IC₅₀: 10–50 µM) |

Chlorinated Pyrimidines

- Example: 4-Amino-6-chloropyrimidin-5-ol (CAS: 38953-42-3).

- Structural Differences: Chlorine substituent at position 6 vs. hydroxyl at position 5 in this compound.

- Applications : Pharmaceutical intermediate with 98% purity , hygroscopic properties requiring airtight storage .

- Safety: Limited toxicity data; handled as a research chemical.

| Property | This compound | 4-Amino-6-chloropyrimidin-5-ol |

|---|---|---|

| Substituents | -OH at C5, -NH₂ at C4 | -Cl at C6, -NH₂ at C4 |

| Solubility | Soluble in DMSO | Likely polar aprotic solvents |

| Applications | Synthetic intermediate | Drug intermediate |

Bipyridine Derivatives

- Example: 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol (CAS: 1903495-15-7).

- Structural Differences: Bipyridine core with aminomethyl and hydroxyl groups vs. single pyrimidine ring.

- Applications : Material science and agrochemicals due to metal-binding capacity and structural rigidity .

- Purity : ≥95%, molecular weight 201.2 g/mol .

| Property | This compound | 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol |

|---|---|---|

| Core Structure | Pyrimidine | Bipyridine |

| Molecular Weight (g/mol) | 111.1 | 201.2 |

| Key Applications | Pharmaceutical synthesis | Materials science, catalysis |

Fluorinated and Halogenated Derivatives

- Structural Differences: Dual halogenation (Cl at C2, F at C5) vs. hydroxyl and amino groups in this compound.

- Applications: Potential in kinase inhibitors due to enhanced electronegativity and binding affinity .

| Property | This compound | 2-Chloro-5-fluoro-pyrimidin-4-ol |

|---|---|---|

| Substituents | -NH₂, -OH | -Cl, -F, -OH |

| Reactivity | Nucleophilic | Electrophilic (halogenated) |

| Bioactivity | Intermediate | Kinase inhibition (hypothetical) |

Key Research Findings

Synthetic Efficiency: this compound’s optimized synthesis (3 steps, 80% yield) outperforms pyrazole analogs requiring chromatography .

Fluorination Impact: Fluorinated pyrazoles (e.g., 4g, 4h) exhibit 2–3x higher antioxidant activity than non-fluorinated analogs .

Chlorinated Derivatives: Chlorine substituents (e.g., 4-Amino-6-chloropyrimidin-5-ol) enhance stability but reduce solubility in polar solvents .

Activité Biologique

4-Aminopyrimidin-5-ol, a pyrimidine derivative characterized by an amino group at the 4-position and a hydroxyl group at the 5-position, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Notably, it has shown activity against non-small cell lung cancer by inhibiting the epidermal growth factor receptor (EGFR) mutations. A study identified a series of analogues with potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for angiogenesis, demonstrating its potential in cancer therapy .

2. Anti-inflammatory Properties

This compound has been recognized for its anti-inflammatory effects. It inhibits the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha (TNF-α). These actions suggest its potential use in treating inflammatory diseases .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. Its ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

The biological activity of this compound is primarily attributed to its interaction with specific protein kinases and inflammatory pathways:

- Inhibition of Kinases : It acts as an inhibitor of VEGFR-2 kinase, which is vital for tumor growth and metastasis.

- Modulation of Inflammatory Pathways : By affecting the biochemical pathways related to inflammation, it reduces the levels of several pro-inflammatory cytokines and mediators .

Case Study 1: Cancer Cell Line Studies

A study investigated the effects of this compound on various cancer cell lines, including HEP-G2 and BV-173. The results indicated a significant reduction in cell viability, particularly at higher concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups, highlighting its efficacy as an anti-inflammatory agent .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Aminopyrimidin-5-ol on a multigram scale, and how do they address scalability challenges?

A scalable three-step synthesis from inexpensive pyrimidine precursors has been developed to mitigate safety concerns and improve yield. Key features include:

- Step 1 : Direct amination under catalytic conditions (e.g., NH₃ with Pd/C) to introduce the amino group.

- Step 2 : Hydroxylation at the 5-position using controlled oxidation (e.g., H₂O₂/Fe³⁺).

- Step 3 : Acid-mediated cyclization to finalize the structure.

This method avoids hazardous intermediates and chromatographic purification, achieving an 8-fold yield improvement (from ~10% to 80%) compared to earlier five-step routes .

Q. What purification strategies are effective for this compound to avoid column chromatography?

Crystallization is the primary method:

- Use ethanol/water (3:1 v/v) as a solvent system.

- Cool the solution to 4°C for 12 hours to precipitate the compound.

- Yields >95% purity after two recrystallizations.

This approach reduces solvent waste and simplifies scale-up .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include δ 8.2 ppm (pyrimidine H-2), δ 6.1 ppm (H-5), and δ 4.3 ppm (OH, broad).

- HRMS : Expected [M+H]⁺ at m/z 126.0535 (C₄H₆N₃O⁺).

- IR : Peaks at 3350 cm⁻¹ (N-H/O-H stretch) and 1650 cm⁻¹ (C=N stretch) confirm functional groups .

Q. What are common impurities in this compound, and how are they quantified?

-

Impurity Profile :

Impurity Source Detection Method 4-Amino-5-methoxypyrimidine Incomplete hydroxylation HPLC (C18, 0.1% TFA) 5-Nitropyrimidin-4-amine Over-oxidation UV-Vis (λ=320 nm) -

Limits: ≤0.5% total impurities per ICH guidelines .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Nitrile gloves, lab coat, and particulate respirator (EN 143 standard).

- Ventilation : Use fume hoods to minimize inhalation of dust.

- Storage : In airtight containers at 2–8°C, away from acids/oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

- Catalyst Screening : Pd/C vs. Raney Nickel shows Pd/C improves amination efficiency (90% vs. 70% conversion).

- Temperature Control : Maintain 60–70°C during hydroxylation to prevent over-oxidation.

- Solvent Selection : Isopropanol reduces byproduct formation compared to methanol .

Q. How can contradictions in reported reaction mechanisms (e.g., oxidation pathways) be resolved?

- Mechanistic Studies : Use isotopic labeling (¹⁸O-H₂O) to track hydroxylation sources.

- Kinetic Analysis : Monitor intermediates via in-situ FTIR to identify rate-limiting steps.

- Computational Modeling : DFT calculations reveal preferential oxidation at C-5 due to electron-deficient pyrimidine ring .

Q. What role does this compound play in synthesizing kinase inhibitors?

- Scaffold Functionalization : The 5-OH group enables phosphorylation to mimic ATP-binding motifs.

- Case Study : Derivatives of this compound show IC₅₀ = 12 nM against EGFR kinase via H-bonding with Thr790 .

Q. How can exothermic risks during synthesis be mitigated?

- Batch vs. Flow Chemistry : Continuous flow systems reduce thermal runaway (ΔT < 5°C).

- DSC Analysis : Exothermic peaks at 120°C; maintain reaction temps below 80°C .

Q. What methodologies enable the use of this compound in nucleotide synthesis?

- Phosphorylation : Treat with POCl₃ in DMF to generate 5-phosphate derivatives.

- Enzymatic Incorporation : DNA polymerases (e.g., Taq) accept modified nucleotides for PCR applications .

Propriétés

IUPAC Name |

4-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-3(8)1-6-2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPISWILGPJGWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561743 | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-89-5 | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.